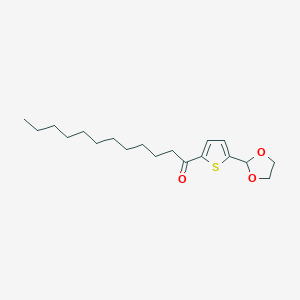

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3S/c1-2-3-4-5-6-7-8-9-10-11-16(20)17-12-13-18(23-17)19-21-14-15-22-19/h12-13,19H,2-11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFPIWOEBQYTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641881 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-00-4 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Frontier of Long-Chain Thienyl Ketones: A Technical Guide for Drug Discovery

Introduction: Unlocking the Therapeutic Potential of Lipophilic Thienyl Scaffolds

In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a versatile bioisostere of the phenyl group that frequently imparts enhanced pharmacokinetic and pharmacodynamic properties to bioactive molecules. When coupled with a ketone functionality and an extended lipophilic chain, a unique chemical entity emerges: the long-chain thienyl ketone. These molecules occupy a fascinating chemical space where the aromaticity and reactivity of the thienyl ketone moiety intersect with the physicochemical properties dictated by the long chain, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of long-chain thienyl ketones, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics. We will delve into the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor and reproducibility.

I. The Synthetic Blueprint: Crafting Long-Chain Thienyl Ketones

The synthesis of long-chain thienyl ketones is a critical first step in exploring their biological potential. The choice of synthetic route is often dictated by the desired substitution pattern on the thiophene ring and the nature of the long-chain moiety. A common and efficient approach involves the Friedel-Crafts acylation of a thiophene or a substituted thiophene with a long-chain acyl chloride or anhydride.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of Long-Chain Thienyl Ketones

This protocol outlines a general procedure for the synthesis of a representative long-chain thienyl ketone, 1-(thiophen-2-yl)dodecan-1-one.

Materials:

-

Thiophene

-

Dodecanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath and add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Acylation: Add dodecanoyl chloride (1.05 eq) dropwise to the stirring suspension via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-(thiophen-2-yl)dodecan-1-one.

Causality in Experimental Design: The use of anhydrous conditions is crucial to prevent the decomposition of the Lewis acid catalyst, AlCl₃. The dropwise addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of side products. The acidic workup protonates any remaining catalyst and byproducts, facilitating their removal into the aqueous phase.

II. Antimicrobial Activity: The Influence of Lipophilicity

Long-chain thienyl ketones have emerged as promising candidates in the search for new antimicrobial agents. The lipophilic character imparted by the long alkyl or acyl chain is believed to play a crucial role in their mechanism of action, facilitating their interaction with and disruption of microbial cell membranes. The length of this chain can significantly impact the potency and spectrum of antimicrobial activity.

Structure-Activity Relationship (SAR) in Antimicrobial Thienyl Ketones

Studies on related long-chain ketones have demonstrated a clear correlation between chain length and antimicrobial efficacy. For instance, in a series of 3,4-epoxy-2-alkanones, the C11 to C15 homologues were found to be most active against the bacterium Propionibacterium acnes, while activity decreased for the C16 and C17 homologues[1]. This suggests an optimal lipophilicity for membrane interaction and penetration. Similarly, for the fungus Trichophyton mentagrophytes, 3,4-epoxy-2-dodecanone and 3,4-epoxy-2-tridecanone exhibited the highest inhibitory activity[1]. This chain-length dependency highlights the importance of synthesizing and screening a library of long-chain thienyl ketones with varying chain lengths to identify the most potent antimicrobial agents for specific pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is a standardized method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism[2].

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (long-chain thienyl ketone) stock solution in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria)[2].

-

Serial Dilution: Prepare a two-fold serial dilution of the long-chain thienyl ketone stock solution in the broth directly in the 96-well plate.

-

Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension.

-

Controls: Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader[2].

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the standard antibiotic is effective, while the negative control confirms the sterility of the medium. For hydrophobic compounds like long-chain ketones, it is crucial to ensure they remain solubilized in the broth. The use of a co-solvent like DMSO at a final concentration that does not affect microbial growth is a common practice[3].

III. Anticancer Potential: Targeting Cancer Cell Proliferation

The cytotoxic properties of thienyl derivatives against various cancer cell lines have been well-documented[4][5]. The incorporation of a long alkyl chain can enhance this activity, potentially through increased membrane interaction and induction of specific cellular pathways.

Chain-Length Dependent Cytotoxicity

Research on thiophene carboxamide analogs with long alkyl chains has shown that the length of the chain influences their ability to inhibit the growth of glioblastoma cells[6]. An analog with an n-decyl chain demonstrated potent activity by inhibiting mitochondrial function[6]. Similarly, studies on cysteine chloromethyl ketones revealed that the S-alkyl chain length, ranging from pentyl to dodecyl, was optimal for cytotoxicity against leukemia cells[7]. These findings underscore the critical role of the long-chain in modulating the anticancer activity of these compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (long-chain thienyl ketone) stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the long-chain thienyl ketone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Causality in Experimental Design: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay provides a quantitative measure of the cytotoxic effect of the test compound.

IV. Mechanism of Action: Potential Molecular Targets

While the precise molecular targets of long-chain thienyl ketones are still under investigation, their structural features and the observed biological activities of related compounds provide valuable insights into their potential mechanisms of action.

Enzyme Inhibition

The ketone moiety is a common feature in many enzyme inhibitors. Ketone-containing compounds have been shown to inhibit a variety of enzymes, including angiotensin-converting enzyme and various proteases[8][9]. The thienyl group can also participate in key interactions within an enzyme's active site. Therefore, it is plausible that long-chain thienyl ketones could act as inhibitors of enzymes crucial for microbial survival or cancer cell proliferation.

Membrane Disruption

The lipophilic long chain is a key structural feature that suggests a potential interaction with cellular membranes. This interaction could lead to membrane permeabilization, disruption of the membrane potential, and ultimately, cell death. This mechanism is particularly relevant for their antimicrobial activity.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of the biological activity of long-chain thienyl ketones.

Sources

- 1. Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. www1.niu.ac.jp [www1.niu.ac.jp]

- 7. The S-alkyl chain length as a determinant of the anti-leukemic activity of cysteine chloromethyl ketone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of angiotensin converting enzyme by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Utility of Protected Thiophene Scaffolds

In the landscape of modern medicinal chemistry and materials science, the thiophene nucleus stands out as a "privileged" heterocyclic scaffold. Its prevalence in a wide array of pharmaceuticals and functional materials stems from its unique electronic properties and versatile reactivity. This guide focuses on a specific, highly functionalized thiophene derivative: 5-(1,3-dioxolan-2-yl)-2-thienyl undecyl ketone. The strategic incorporation of a protected aldehyde (the dioxolane group) alongside a long-chain ketone functionality makes this molecule a valuable and versatile intermediate. The dioxolane acetal serves as a robust protecting group for a formyl moiety, enabling chemists to perform selective transformations at other positions of the molecule before unmasking the reactive aldehyde. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations.

Synthesis: A Modern Approach to a Classic Transformation

The principal synthetic route to this compound is the Friedel-Crafts acylation.[1][2][3] This venerable reaction, a cornerstone of electrophilic aromatic substitution, has been refined over the years to offer high efficiency and regioselectivity.

The Synthetic Blueprint: Acylating a Protected Thiophene

The synthesis commences with the reaction of 2-(2-thienyl)-1,3-dioxolane with lauroyl chloride (undecanoyl chloride) in the presence of a suitable Lewis acid catalyst.

Figure 1: Conceptual workflow for the synthesis of the title compound.

In the Lab: A Step-by-Step Protocol

Materials:

-

2-(2-Thienyl)-1,3-dioxolane

-

Lauroyl chloride

-

Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Preparation: Under an inert atmosphere (nitrogen or argon), dissolve 2-(2-thienyl)-1,3-dioxolane in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Chill the solution to 0 °C in an ice-water bath.

-

Catalyst Introduction: Add the Lewis acid catalyst (e.g., SnCl₄) dropwise to the stirred solution. A stoichiometric amount or more of the catalyst is often required as the product ketone can form a stable complex with the Lewis acid.[1]

-

Acylation: Add lauroyl chloride, dissolved in a small amount of anhydrous DCM, dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench it by slowly pouring the reaction mixture over crushed ice. This will hydrolyze the Lewis acid-ketone complex.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Mechanistic Considerations: The Role of the Acylium Ion

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[4][5] The Lewis acid activates the lauroyl chloride, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich thiophene ring. The acylation occurs predominantly at the 5-position of the thiophene ring, which is activated by the electron-donating nature of the sulfur atom and the dioxolane-substituted carbon. Unlike Friedel-Crafts alkylation, the acylation reaction is generally not prone to carbocation rearrangements, leading to a single, well-defined product.[5] Furthermore, the resulting ketone is deactivating towards further electrophilic substitution, which conveniently prevents over-acylation.[2]

Purification and Characterization: Ensuring Purity and Confirming Identity

The crude product is typically purified by column chromatography on silica gel.

Purification Protocol

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is commonly effective.

The purified product is typically obtained as a pale yellow oil or a low-melting solid.

Spectroscopic and Physical Data

| Property | Value/Observation | Citation |

| Molecular Formula | C₁₉H₃₀O₃S | [6] |

| Molecular Weight | 338.51 g/mol | [6] |

| Appearance | Light orange or yellow solid/oil | [7] |

| Purity | Typically ≥97% after chromatography | [6][7][8] |

| InChI Key | YYFPIWOEBQYTIZ-UHFFFAOYSA-N | [6] |

Expected Spectroscopic Signatures:

-

¹H NMR: Will show characteristic peaks for the thiophene protons, the dioxolane protons, the methylene protons alpha to the carbonyl group, and the long aliphatic chain of the undecyl group.

-

¹³C NMR: Will display resonances for the carbons of the thiophene ring, the acetal carbon of the dioxolane, the carbonyl carbon, and the carbons of the undecyl chain.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated exact mass of the molecule.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1670 cm⁻¹ is indicative of the conjugated ketone carbonyl group.

Applications in Synthesis: A Gateway to Molecular Complexity

The true value of this compound lies in its potential for further chemical transformations, making it a key building block in multi-step syntheses.

Deprotection and Elaboration of the Formyl Group

The dioxolane group is a stable acetal that can be readily cleaved under acidic conditions to reveal the parent aldehyde.[9] This unmasking opens up a vast array of subsequent chemical reactions.

Figure 2: Synthetic utility of the title compound following deprotection.

Potential Transformations of the Unmasked Aldehyde:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Wittig Reaction: Reaction with phosphorus ylides to generate various alkene derivatives.

-

Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate or Jones reagent).

-

Reduction: Reduction to the corresponding alcohol using a mild reducing agent like sodium borohydride.

A Precursor for Drug Discovery and Materials Science

The structural motifs accessible from this intermediate are of significant interest in several areas:

-

Drug Discovery: The thiophene ring is a key component in many pharmaceuticals. The long alkyl chain can impart lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic binding pockets in enzymes and receptors. The ability to introduce diverse functionalities via the aldehyde group allows for the creation of compound libraries for high-throughput screening.

-

Materials Science: Thiophene-based molecules are fundamental units in the construction of conductive polymers and other organic electronic materials.[10] The long alkyl chain can influence the solubility and processing characteristics of such materials, as well as their self-assembly properties in the solid state.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its synthesis is straightforward and high-yielding, and its purification is readily achievable. The presence of two key functional groups—a stable, protected aldehyde and a ketone—at specific positions on the thiophene ring provides a platform for a wide range of subsequent chemical modifications. This versatility makes it an invaluable intermediate for the synthesis of complex target molecules in fields ranging from medicinal chemistry to materials science. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this powerful building block into their synthetic strategies.

References

-

Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]

-

ResearchGate. (n.d.). Developments in the Deprotection of Thioacetals. Retrieved from [Link]

-

ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Formyl-3-thiophenecarboxaldehyde ethylene acetal. Retrieved from [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. This compound [cymitquimica.com]

- 7. 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone | 773097-36-2 [sigmaaldrich.com]

- 8. 5-(1,3-Dioxolan-2-yl)-2-thienyl octyl ketone | 898771-94-3 [sigmaaldrich.com]

- 9. synarchive.com [synarchive.com]

- 10. chemimpex.com [chemimpex.com]

The Strategic Application of Dioxolane-Protected Thiophenes in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Moiety as a Privileged Scaffold

Thiophene, a sulfur-containing five-membered aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents and advanced organic materials.[2] Thiophene derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] In the realm of materials science, thiophene-based polymers and oligomers are at the forefront of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[4][5]

The synthesis of complex, functionalized thiophene derivatives often necessitates the use of protecting groups to temporarily mask reactive sites and enable selective transformations.[6] Among the arsenal of protecting groups available to the synthetic chemist, the dioxolane group, a cyclic acetal, has emerged as a robust and reliable choice for the protection of aldehyde and ketone functionalities on the thiophene ring. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of dioxolane-protected thiophenes, offering field-proven insights and detailed protocols for their effective utilization in advanced organic synthesis.

The Dioxolane Protecting Group: A Shield for Carbonyl Functionalities

The 1,3-dioxolane group is a cyclic acetal formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol.[7] This transformation converts a reactive, planar carbonyl group into a less reactive, sterically hindered five-membered ring, which is stable under a wide range of non-acidic conditions, including exposure to nucleophiles, bases, and reducing agents. The carbonyl group can be readily regenerated by acid-catalyzed hydrolysis, making the 1,3-dioxolane an indispensable tool in modern synthetic chemistry.

Rationale for Dioxolane Protection in Thiophene Chemistry

The electron-rich nature of the thiophene ring makes it susceptible to a variety of electrophilic substitution reactions. However, the presence of a carbonyl group, such as an aldehyde or ketone, on the thiophene ring can complicate synthetic transformations. These carbonyl groups are susceptible to nucleophilic attack, oxidation, and reduction, which can lead to undesired side reactions and low yields of the target molecule. Dioxolane protection effectively masks the reactivity of the carbonyl group, allowing for a broader range of chemical manipulations on the thiophene ring and its substituents.

Synthesis of Dioxolane-Protected Thiophenes: A General Protocol

The formation of a 1,3-dioxolane is a reversible, acid-catalyzed process. The reaction is typically driven to completion by removing the water generated during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)-1,3-dioxolane

-

Materials:

-

Thiophene-2-carboxaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thiophene-2-carboxaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(thiophen-2-yl)-1,3-dioxolane.

-

Applications in the Synthesis of Functionalized Thiophenes for Organic Electronics

Dioxolane-protected thiophenes are pivotal intermediates in the synthesis of functionalized monomers for conducting polymers and other organic electronic materials. The most prominent example is the synthesis of 3,4-ethylenedioxythiophene (EDOT), the monomer for the highly successful conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT).[8]

The Gateway to PEDOT: Synthesis of EDOT and its Derivatives

EDOT is a thiophene ring fused with an ethylenedioxy group, which can be considered a permanently protected 3,4-dihydroxythiophene. The synthesis of EDOT and its functionalized derivatives often involves multi-step sequences where the ethylenedioxy group is formed early in the synthesis.

Caption: Synthetic pathway to functionalized EDOT monomers.[8]

The development of functionalized EDOT monomers allows for the synthesis of PEDOT derivatives with tailored properties, such as improved solubility, biocompatibility, and the ability to covalently attach biomolecules.[8]

Building Blocks for Oligothiophenes and Advanced Materials

Dioxolane-protected bromothiophenes are versatile building blocks for the synthesis of well-defined oligothiophenes and other conjugated materials through cross-coupling reactions such as Suzuki and Stille couplings. The dioxolane group is stable under the conditions of these palladium-catalyzed reactions, allowing for the selective formation of C-C bonds.

Caption: Cross-coupling strategies using dioxolane-protected thiophenes.[9][10]

Experimental Protocol: Suzuki Coupling of a Dioxolane-Protected Bromothiophene

-

Materials:

-

Dioxolane-protected bromothiophene (e.g., 2-(5-bromothiophen-2-yl)-1,3-dioxolane)

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., dioxane/water or toluene/ethanol/water)

-

-

Procedure:

-

To a degassed mixture of the dioxolane-protected bromothiophene (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent system, add the palladium catalyst (0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Key Intermediates in Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a common motif in a vast number of biologically active compounds.[1] The synthesis of these complex molecules often requires a multi-step approach where protecting groups play a crucial role.[6] Dioxolane-protected thiophenes serve as valuable intermediates, enabling the construction of intricate molecular architectures.

Synthesis of Thiophene-Based Pharmaceutical Scaffolds

The protection of a thiophene aldehyde as a dioxolane allows for transformations that would otherwise be incompatible with the aldehyde functionality. For instance, the dioxolane-protected thiophene can undergo metal-halogen exchange followed by reaction with an electrophile to introduce a new substituent.

Table 1: Representative Synthetic Transformations Utilizing Dioxolane-Protected Thiophenes

| Starting Material | Reagents | Product | Application Area |

| 2-(5-Bromothiophen-2-yl)-1,3-dioxolane | 1. n-BuLi2. Electrophile (E) | 2-(5-E-Thiophen-2-yl)-1,3-dioxolane | Introduction of diverse functional groups |

| 2-(Thiophen-2-yl)-1,3-dioxolane | Wittig Reagent (Ph₃P=CHR) | 2-(2-(alkenyl)thiophen-2-yl)-1,3-dioxolane | Olefination reactions |

| 2-(5-Bromothiophen-2-yl)-1,3-dioxolane | Grignard Reagent (RMgX) | 2-(5-R-Thiophen-2-yl)-1,3-dioxolane | Cross-coupling reactions |

Deprotection: Unveiling the Carbonyl Group

The final step in many synthetic sequences involving dioxolane-protected thiophenes is the deprotection to reveal the carbonyl functionality. This is typically achieved by acid-catalyzed hydrolysis.

Experimental Protocol: Deprotection of a Dioxolane-Protected Thiophene

-

Materials:

-

Dioxolane-protected thiophene derivative

-

Acetone or THF

-

Aqueous acid (e.g., 1M HCl or acetic acid)

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

Dissolve the dioxolane-protected thiophene in a mixture of acetone (or THF) and water.

-

Add a catalytic amount of aqueous acid.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, neutralize the acid with saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aldehyde or ketone as needed.

-

Conclusion and Future Perspectives

Dioxolane-protected thiophenes are indispensable synthetic intermediates that provide a strategic advantage in the construction of complex and functionalized thiophene-containing molecules. Their stability to a wide range of reaction conditions, coupled with the ease of their formation and cleavage, makes them a valuable tool for researchers in both medicinal chemistry and materials science. The continued development of novel synthetic methodologies and the increasing demand for sophisticated thiophene-based compounds will undoubtedly further expand the applications of these versatile protected building blocks. As the quest for new drugs and advanced materials intensifies, the strategic use of protecting groups, such as the dioxolane, will remain a critical element in the art and science of organic synthesis.

References

-

Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Chemistry. [Link]

-

Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers. Materials Advances. [Link]

-

The most representative functional EDOT monomers synthesized from hydroxymethyl-EDOT. ResearchGate. [Link]

-

Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers. RSC Publishing. [Link]

-

Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers. ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. [Link]

-

Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]

-

Synthesis of [all]-S,S-dioxide oligothiophenes using HOF.CH3CN. PubMed. [Link]

-

Synthesis and Structure-property Investigation of Multi-arm Oligothiophenes. ResearchGate. [Link]

-

Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed. [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Stille Coupling. NROChemistry. [Link]

-

SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. University of Pittsburgh. [Link]

-

Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia. [Link]

-

Stille reaction. Wikipedia. [Link]

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. National Institutes of Health. [Link]

-

Oligothiophenes and Synthesis Thereof. UNL Digital Commons. [Link]

-

Stille Coupling. SynArchive. [Link]

-

Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. [Link]

-

Synthesis and characterization of novel oligothiophenes bearing pyrene units attached via well defined oligo(ethylene glycol) spacers. ResearchGate. [Link]

-

Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Bentham Science. [Link]

-

2-thiophenethiol. Organic Syntheses. [Link]

-

Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]

-

Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. [Link]

-

Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]

-

Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate. [Link]

-

An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

-

Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. University of Helsinki. [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega. [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

-

Supramolecular Thiophene-Based Materials: A Few Examples of the Interplay between Synthesis, Optoelectronic Properties and Applications. ResearchGate. [Link]

-

The Synthesis and Application of Specialized Thiophene-Based Organic Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

-

Versatile synthesis of functionalised dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure. Organic & Biomolecular Chemistry. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Undecyl Ketone Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of undecyl ketone analogs. Moving beyond a mere recitation of facts, we will dissect the causal relationships between molecular architecture and biological function. The principles and methodologies discussed herein are designed to empower researchers in the rational design of novel, potent, and selective therapeutic agents.

Introduction: The Undecyl Ketone Scaffold - A Promising Starting Point

Undecyl ketones, particularly 2-undecanone (methyl nonyl ketone), are naturally occurring aliphatic ketones found in a variety of plants and microorganisms.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, insect repellent, and nematicidal properties.[1][3][4] The inherent bioactivity of the undecyl ketone scaffold, coupled with its relatively simple structure, makes it an attractive starting point for medicinal chemistry campaigns aimed at discovering and optimizing novel therapeutic agents.

The central hypothesis of such campaigns is that by systematically modifying the structure of the undecyl ketone molecule, we can modulate its potency, selectivity, and pharmacokinetic properties. This systematic approach is the essence of Structure-Activity Relationship (SAR) studies.

The Pillars of Potency: Key Structural Determinants of Activity

The biological activity of undecyl ketone analogs is not arbitrary; it is governed by specific structural features that dictate the molecule's interaction with its biological target. Our analysis of the available data reveals three primary pillars of potency:

-

The Length of the Aliphatic Chain: The eleven-carbon chain of undecyl ketone is a critical determinant of its lipophilicity, which in turn governs its ability to traverse biological membranes and interact with hydrophobic binding pockets.

-

The Position of the Carbonyl Group: The placement of the ketone functionality along the alkyl chain profoundly impacts the molecule's shape, polarity, and ability to engage in hydrogen bonding or other electrostatic interactions.

-

The Presence of Unsaturation and Functionalization: The introduction of double bonds, particularly in conjugation with the carbonyl group, or the addition of other functional moieties can dramatically alter the electronic properties and reactivity of the molecule, leading to enhanced potency or novel mechanisms of action.

Synthetic Strategies for Generating Undecyl Ketone Analog Libraries

A robust SAR study requires a diverse library of analogs. The synthesis of undecyl ketone derivatives can be achieved through a variety of established organic chemistry methodologies. A common and versatile approach involves the acylation of an organometallic reagent with a suitable carboxylic acid derivative.

Experimental Protocol: Synthesis of a 2-Alkanone via Grignard Reaction

This protocol outlines a general procedure for the synthesis of a methyl ketone, such as 2-undecanone.

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of the corresponding 1-bromoalkane (e.g., 1-bromodecane for 2-undecanone, 1.0 eq) in anhydrous diethyl ether via the dropping funnel.

-

Initiate the reaction by gentle warming. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous diethyl ether via the dropping funnel.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-alkanone.

-

Biological Evaluation: Quantifying the Impact of Structural Modifications

To establish a clear SAR, it is essential to quantify the biological activity of each analog using robust and reproducible assays. For antimicrobial activity, the Minimum Inhibitory Concentration (MIC) is a standard metric.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37 °C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of each undecyl ketone analog in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Core Structure-Activity Relationship Analysis

By synthesizing and evaluating a series of undecyl ketone analogs, clear SAR trends emerge. The following sections detail the impact of key structural modifications on biological activity.

The Influence of Alkyl Chain Length

The length of the aliphatic chain is a critical parameter for tuning the biological activity of 2-alkanones. There is often an optimal chain length for a given biological target, beyond which activity may decrease due to factors such as reduced solubility or poor fit within a binding site.

| Compound | Chain Length | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus |

| 2-Heptanone | C7 | >512 |

| 2-Nonanone | C9 | 256 |

| 2-Undecanone | C11 | 128 |

| 2-Tridecanone | C13 | 64 |

| 2-Pentadecanone | C15 | 128 |

| Note: The data in this table is representative and synthesized from general trends observed in the literature for illustrative purposes.[3][5] |

As the data suggests, there is a "sweet spot" for antimicrobial activity with respect to chain length. For 2-alkanones, activity tends to increase from C7 to a peak around C13, and then may decrease with longer chains. This parabolic relationship is a common feature in SAR studies of aliphatic compounds.[6]

The Critical Role of Carbonyl Group Position

The position of the ketone functionality is not a trivial modification. Moving the carbonyl group from the 2-position (a methyl ketone) to an internal position can dramatically reduce or abolish activity.

| Compound | Carbonyl Position | Nematicidal Activity (% mortality) vs. Caenorhabditis elegans |

| 2-Nonanone | C2 | 95% |

| 3-Nonanone | C3 | 40% |

| 4-Nonanone | C4 | <20% |

| 5-Nonanone | C5 | <10% |

| Note: This data is based on trends observed for C9 aliphatic ketones and is illustrative of the principle.[3] |

This strong dependence on the carbonyl position suggests a specific binding interaction where the methyl ketone moiety is crucial for recognition by the biological target. Studies on tridecanone analogs have shown that 2-tridecanone can induce bacterial surface motility, while its isomers with the carbonyl at the 3-, 4-, or 7-positions are inactive.[5]

The Impact of Unsaturation

Introducing a double bond, particularly in an α,β-position relative to the carbonyl group, creates an enone moiety. This functional group can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins. This can lead to a significant increase in potency.

| Compound | Structure | Herbicidal Activity (% growth inhibition) |

| Saturated Methyl Ketone | R-CO-CH3 | Moderate |

| α,β-Unsaturated Methyl Ketone | R-CH=CH-CO-CH3 | High |

| Note: This table illustrates the general principle that α,β-unsaturation can enhance biological activity, as seen in studies of methyl ketone herbicides.[7] |

The enhanced activity of α,β-unsaturated ketones is a well-established principle in medicinal chemistry.[8]

Mechanistic Insights and Future Directions

The SAR data provides valuable clues into the potential mechanisms of action of undecyl ketone analogs. The importance of lipophilicity, as dictated by chain length, suggests that these compounds may act on cell membranes, disrupting their integrity and function. The strict requirement for a methyl ketone in some activities points towards a specific enzyme or receptor interaction. The enhanced potency of enones suggests that covalent inhibition may be a viable strategy for increasing efficacy.

Future research in this area should focus on:

-

Synthesis of a broader range of analogs: This includes exploring the effects of branching, stereochemistry, and the introduction of other functional groups.

-

Target identification studies: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular targets of active undecyl ketone analogs.

-

In vivo efficacy and toxicity studies: Evaluating the most promising analogs in animal models to assess their therapeutic potential and safety profiles.

By leveraging the principles of SAR, researchers can rationally design the next generation of undecyl ketone-based therapeutics with improved potency, selectivity, and drug-like properties.

References

-

Molecules. (2021). Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. [Link]

-

Molecules. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of some undecanone derivatives. [Link]

-

PubMed. (1980). Quantitative Structure--Activity Relationship of Double Alkyl Chain Drugs. [Link]

-

ResearchGate. (1971). The biology of methyl ketones. [Link]

-

ResearchGate. (n.d.). Efficacies of different 1,2-alkanediols as antimicrobial agents. [Link]

-

RSC Publishing. (2022). Functionalized aliphatic polyketones with germicide activity. [Link]

-

ResearchGate. (n.d.). Structural features of aliphatic ketones determine their biological.... [Link]

-

Scholars' Mine. (n.d.). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. [Link]

-

PubMed. (2010). Synthesis and Biological Evaluation of Aminoketones. [Link]

-

PubMed. (2021). Synthesis of β-Methyl Alcohols: Influence of Alkyl Chain Length on Diastereoselectivity and New Attractants of Rhynchophorus ferrugineus. [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of α, β-unsaturated ketone as potential antifungal agents. [Link]

-

Sustainable Energy & Fuels (RSC Publishing). (2024). Methyl ketones: a comprehensive study of a novel biofuel. [Link]

-

PubMed. (2001). In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. [Link]

-

ACS Omega. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Molecules. (2021). The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. [Link]

-

MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]

-

ResearchGate. (n.d.). Antimicrobial Activity of Undecan-2-one, Undecan-2-ol and Their Derivatives. [Link]

-

MDPI. (2021). Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes. [Link]

-

ResearchGate. (n.d.). The Impact of Chain Length on Antibacterial Activity and Hemocompatibility of Quaternary N-Alkyl and N,N-Dialkyl Chitosan Derivatives. [Link]

-

MDPI. (n.d.). Chemical Composition and Antimicrobial Activity of Essential Oils and Hydrosols from Oregano, Sage and Pennyroyal against Oral Pathogens. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative structure--activity relationship of double alkyl chain drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Foreword: The Unassuming Power of a Five-Membered Ring

An In-Depth Technical Guide to Thiophene-Based Compounds in Materials Science

In the vast landscape of materials science, progress often hinges on the discovery and exploitation of molecular scaffolds that offer a unique combination of stability, functionality, and processability. Among these, the thiophene ring—a simple, five-membered aromatic heterocycle containing a single sulfur atom—has emerged as a cornerstone of modern organic electronics and advanced materials.[1] Its discovery was almost accidental, an impurity in coal tar benzene, yet its influence is now pervasive.[1]

This guide is intended for researchers, materials scientists, and drug development professionals who seek to understand not just the "what" but the "why" behind the utility of thiophene-based compounds. We will move beyond a simple recitation of facts to explore the causal relationships between molecular structure, synthetic strategy, and material performance. Here, we delve into the field-proven insights that transform theoretical promise into tangible, high-performance applications.

The Thiophene Core: An Electron-Rich and Versatile Scaffold

Thiophene is a stable, π-aromatic compound whose chemistry is well-established and remarkably versatile.[2] Its stability and physical properties often draw comparisons to benzene.[1] However, the presence of the sulfur heteroatom imparts a distinct electronic character that is central to its utility. The sulfur atom's lone pair electrons participate in the aromatic sextet, making the ring electron-rich and more reactive towards electrophilic substitution than benzene.[3] This inherent electronic nature is the foundation of its success in materials science.

Furthermore, thiophene serves as an excellent bioisostere for phenyl rings in medicinal chemistry, a property that improves physicochemical characteristics and binding affinities in drug candidates.[3] This dual relevance in both materials and life sciences makes it a uniquely powerful molecular building block.

Key Physicochemical Properties:

| Property | Value/Description | Significance in Materials Science |

| Molecular Formula | C₄H₄S | Low molecular weight, simple building block.[1] |

| Molecular Mass | 84.14 g/mol | Facilitates a wide range of chemical modifications.[3] |

| Aromaticity | High | Confers chemical and thermal stability to resulting polymers.[2][4] |

| Electronic Nature | Electron-rich | Excellent electron-donating capability, crucial for charge transport.[5] |

| Solubility | Soluble in organic solvents like alcohol and ether; insoluble in water.[3] | Processability for device fabrication; solubility can be tuned with side chains.[4] |

Synthesis of Thiophene-Based Materials: A Chemist's Toolbox

The ability to precisely control the structure of thiophene-based materials is paramount to tuning their function. The choice of synthetic methodology is not arbitrary; it is a strategic decision dictated by the desired purity, scalability, functional group tolerance, and, in the case of polymers, the crucial property of regioregularity.

Polymerization: Forging the Conjugated Backbone

The most significant application of thiophene in materials science is in the form of polythiophenes (PTs), which are π-conjugated polymers.[6] These polymers form the active layer in a host of electronic devices. The method of polymerization directly impacts the material's electronic properties.

This protocol describes a common lab-scale synthesis of poly(3-hexylthiophene) (P3HT), a benchmark polymer in organic electronics. The causality for using FeCl₃ is its effectiveness as an oxidant to initiate the polymerization of the electron-rich thiophene monomers.

Objective: To synthesize regioregular P3HT for use in organic electronic devices.

Materials:

-

3-hexylthiophene (monomer)

-

Anhydrous Iron(III) chloride (FeCl₃) (oxidant)

-

Anhydrous Chloroform (CHCl₃) (solvent)

-

Methanol (MeOH) (for precipitation and washing)

-

Hydrochloric Acid (HCl) solution (for catalyst removal)

-

Ammonia (NH₃) solution (for neutralization)

-

Soxhlet extraction apparatus with cellulose thimbles

-

Hexane, Acetone, Chloroform (for purification)

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve anhydrous FeCl₃ (1.5 molar equivalents to the monomer) in anhydrous chloroform.

-

Monomer Addition: Slowly add 3-hexylthiophene (1 equivalent) dropwise to the stirred FeCl₃ solution at 0°C. The reaction mixture should turn dark blue/black, indicating polymerization.[6]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress is monitored by the formation of a dark, viscous solution or precipitate.

-

Quenching and Precipitation: Pour the reaction mixture into a large volume of methanol. A dark solid (the crude polymer) will precipitate.

-

Initial Washing: Filter the precipitate and wash it repeatedly with methanol to remove unreacted monomer and excess FeCl₃. Subsequently, wash with a dilute HCl solution to fully remove iron salts, followed by a dilute ammonia solution for neutralization, and finally with deionized water until the filtrate is neutral.

-

Purification by Soxhlet Extraction: Dry the crude polymer and place it in a Soxhlet thimble. Extract sequentially with methanol (to remove oligomers), hexane (to remove low molecular weight polymer and impurities), and finally chloroform. The desired high molecular weight, regioregular P3HT is extracted into the chloroform fraction.

-

Final Precipitation: Concentrate the chloroform solution and precipitate the purified P3HT by adding it to methanol.

-

Drying: Filter the final product and dry it under vacuum at 40-50°C for 24 hours. The result is a dark, bronze-colored solid.

This multi-step purification is critical. Soxhlet extraction is a self-validating system; by using solvents of increasing polarity, we selectively isolate the polymer fraction with the desired molecular weight and regioregularity, which are directly correlated with higher charge carrier mobility in devices.

Cross-Coupling Strategies for Defined Oligomers and Polymers

For creating well-defined, complex structures, particularly donor-acceptor copolymers, metal-catalyzed cross-coupling reactions are indispensable.[7]

-

Suzuki Coupling: Couples a thiophene boronic acid/ester with a halo-thiophene. It is widely used due to the commercial availability of catalysts and its tolerance for a wide variety of functional groups.[7]

-

Stille Coupling: Couples an organotin-thiophene with a halo-thiophene. This method is also highly versatile and regioselective but is falling out of favor due to the high toxicity of organotin compounds.[7]

-

Direct Arylation Polycondensation (DAP): A more recent, "greener" alternative that avoids the pre-functionalization steps of Suzuki and Stille, directly coupling C-H bonds with C-Halogen bonds.

The choice between these methods often involves a trade-off between atom economy, functional group tolerance, and reagent toxicity.

Core Applications in Materials Science

The tunable electronic properties of thiophene-based compounds make them prime candidates for the active components in a range of organic electronic devices.[4][6]

Organic Thin-Film Transistors (OTFTs)

OTFTs are the fundamental building blocks of flexible electronics, such as displays and sensors. Polythiophenes, particularly regioregular P3HT, function as the p-type semiconductor channel through which charge carriers (holes) are transported.

The performance of an OTFT is dictated by the ability of the polythiophene chains to self-assemble into ordered, crystalline domains. This ordering is facilitated by the planar structure of the thiophene rings and the intermolecular interactions of the side chains. A high degree of "head-to-tail" regioregularity in the polymer backbone is essential for achieving the close π-stacking required for efficient charge hopping between chains.[6]

Caption: Architecture of a bottom-gate, top-contact Organic Thin-Film Transistor (OTFT).

Organic Photovoltaics (OPVs)

In OPVs, or organic solar cells, thiophene-based polymers act as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor (often a fullerene derivative or a non-fullerene acceptor).[5][8]

The Photovoltaic Mechanism:

-

Light Absorption: The thiophene polymer absorbs photons, creating an exciton (a bound electron-hole pair).

-

Exciton Diffusion: The exciton diffuses to the interface between the donor polymer and the acceptor material.

-

Charge Separation: The energy level offset between the donor and acceptor drives the separation of the exciton. The electron is transferred to the acceptor, and the hole remains on the polymer.

-

Charge Transport & Collection: The separated electrons and holes travel through their respective material phases to be collected at the device electrodes, generating a current.

The design of new thiophene-based polymers for OPVs focuses on broadening their light absorption spectrum and tuning their frontier molecular orbital energy levels (HOMO/LUMO) to maximize the open-circuit voltage (Voc) and facilitate efficient charge separation. Fused-thiophene derivatives are particularly effective as they enhance planarity and π-conjugation, leading to improved photovoltaic performance.[5]

Sensors and Bioelectronics

The sensitivity of the conjugated backbone of polythiophenes to their local environment makes them excellent materials for chemical and biological sensors.[2][6] The introduction of specific functional groups allows for targeted detection. For example, a polythiophene with a receptor for a specific ion can show a distinct color change (ionochromism) upon binding.[4]

In bioelectronics, the inherent conductivity and biocompatibility of polymers like PEDOT are leveraged for applications such as neural interfaces and biosensors.[7] Functionalizing these polymers with aldehyde groups, for instance, allows for the covalent attachment of biomolecules, creating a direct interface between biology and electronics.[9]

Caption: Workflow for synthesizing a donor-acceptor copolymer via Suzuki coupling for electronic devices.

Characterization: Validating Structure and Performance

A suite of analytical techniques is required to confirm the successful synthesis and to understand the properties of thiophene-based materials.

| Technique | Purpose | Key Information Obtained |

| NMR Spectroscopy | Structural verification of monomers and polymers. | Confirms chemical structure, connectivity, and regioregularity (for polymers).[4] |

| UV-Vis Spectroscopy | Probes electronic transitions. | Determines the optical bandgap (Eg) and maximum absorption wavelength (λmax).[4] |

| Cyclic Voltammetry (CV) | Measures electrochemical properties. | Determines HOMO and LUMO energy levels, redox stability.[6] |

| Gel Permeation Chromatography (GPC) | Measures molecular weight distribution of polymers. | Provides number-average molecular weight (Mn) and polydispersity index (PDI).[10] |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualizes surface and bulk morphology. | Reveals the phase separation and domain sizes in BHJ films.[6] |

| Atomic Force Microscopy (AFM) | Maps surface topography. | Characterizes the thin-film morphology and crystalline domains. |

Future Outlook: Beyond the Horizon

The field of thiophene-based materials is far from mature. Research is actively pushing into new frontiers:

-

Non-Fullerene Acceptors (NFAs): Designing novel thiophene-based donor polymers to match the properties of high-performance NFAs is key to pushing OPV efficiencies beyond 20%.

-

Covalent Organic Frameworks (COFs): Engineering thiophene derivatives that can form highly ordered, porous COF structures opens up new possibilities in catalysis, energy storage, and separations.[2]

-

Sustainable Synthesis: Developing greener, more atom-economical synthetic routes like direct arylation polycondensation will be crucial for commercial viability.[6]

-

Bio-integrated Electronics: Enhancing the stability and functionality of thiophene-based conductors in physiological environments will accelerate their use in next-generation medical devices.

The humble thiophene ring, with its unique blend of electronic richness and chemical versatility, will undoubtedly continue to be a central player in the innovation of advanced materials for decades to come.

References

-

Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (n.d.). MDPI. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Vallan, L., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link]

-

The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials. (n.d.). ResearchGate. Retrieved from [Link]

-

Vallan, L., et al. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. MDPI. Retrieved from [Link]

-

Thiophene‐Based Polymers: Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Tushar Sir's Chemistry. (2020). Electronically conducting polymers, Polyene, Polyacetylene, Polyethyne ,Polyaniline , Polythiophene. YouTube. Retrieved from [Link]

-

Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (n.d.). MDPI. Retrieved from [Link]

-

Polythiophene. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of polythiophene and their application. (2023). International Journal of Physics and Mathematics. Retrieved from [Link]

-

Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). MDPI. Retrieved from [Link]

-

Intrinsically Conducting Polymer Networks of Poly(thiophene) via Solid-State Oxidative Cross-Linking of a Poly(norbornylene) Containing Terthiophene Moieties. (n.d.). ACS Publications. Retrieved from [Link]

-

(PDF) Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanism of the polymerization of thiophene. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). MDPI. Retrieved from [Link]

-

Full article: Synthesis of Polythiophenes with Electron-Donating Side-Chain and their Application to Organic Thin-Film Transistors. (2009). Taylor & Francis Online. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene-Based Trimers and Their Bioapplications: An Overview [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: A Protocol for the Regioselective Synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone, a key heterocyclic intermediate for drug development and materials science. The synthetic strategy hinges on the foundational principles of functional group protection and regioselective electrophilic aromatic substitution. Initially, the aldehyde functionality of 2-thiophenecarboxaldehyde is masked as a 1,3-dioxolane to prevent unwanted side reactions. Subsequently, a Friedel-Crafts acylation is performed using undecanoyl chloride, which is selectively directed to the C5 position of the thiophene ring. This guide explains the causality behind critical experimental choices, from reagent selection to reaction conditions, ensuring a reproducible and high-yield protocol grounded in established chemical principles.

Introduction and Synthetic Strategy

Thiophene-based ketones are valuable structural motifs in medicinal chemistry and organic electronics. The target molecule, this compound, incorporates a long alkyl chain, suggesting potential applications in areas requiring lipophilicity or specific molecular ordering. Its synthesis presents a classic challenge in heterocyclic chemistry: how to perform a selective C-C bond formation on a multifunctional ring system.

Our synthetic approach is designed around two core transformations:

-

Protection of the Aldehyde: The formyl group of 2-thiophenecarboxaldehyde is highly reactive under the Lewis acidic conditions required for acylation. To ensure the reaction proceeds as intended, this group is first protected as a cyclic acetal (a 1,3-dioxolane). This conversion is an acid-catalyzed process that transforms the reactive aldehyde into a stable five-membered ring, which is robust under the subsequent acylation conditions but can be readily removed later if needed.[1][2]

-

Regioselective Friedel-Crafts Acylation: With the C2 substituent protected, the undecanoyl group is introduced via a Friedel-Crafts acylation. Thiophene is an electron-rich heterocycle that preferentially undergoes electrophilic substitution at the α-positions (C2 and C5).[3][4] Since the C2 position is occupied, the acylation is directed exclusively to the C5 position, yielding the desired product with high regioselectivity.

The overall synthetic scheme is presented below:

Overall Reaction Scheme

Caption: Two-step synthesis of the target ketone.

Experimental Protocols

Part A: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene (Intermediate 1)

Principle & Mechanistic Insight: The formation of the 1,3-dioxolane is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[1] Protonation of the aldehyde's carbonyl oxygen by p-toluenesulfonic acid (p-TsOH) activates it towards nucleophilic attack by ethylene glycol, forming a hemiacetal intermediate. A subsequent intramolecular cyclization and elimination of water yields the stable cyclic acetal. To drive the reaction to completion, water is continuously removed from the reaction mixture via azeotropic distillation with toluene using a Dean-Stark apparatus.[1][5]

Materials:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 2-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | 10.0 g | 89.1 mmol |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 8.3 g (7.5 mL) | 133.7 mmol |

| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 0.17 g | 0.89 mmol |

| Toluene | C₇H₈ | - | 150 mL | - |

| Saturated NaHCO₃ (aq) | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | ~5 g | - |

Step-by-Step Protocol:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-thiophenecarboxaldehyde (10.0 g, 89.1 mmol), toluene (150 mL), ethylene glycol (8.3 g, 1.5 equiv), and a catalytic amount of p-TsOH (0.17 g, 0.01 equiv).

-

Heat the mixture to reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap as it forms an azeotrope with toluene.

-

Continue refluxing for 3-4 hours or until no more water is collected. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has disappeared.

-

Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (50 mL) to neutralize the acid catalyst, followed by a wash with brine (50 mL).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield 2-(1,3-dioxolan-2-yl)thiophene as a colorless to pale yellow oil.

-